N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1049393-27-2
VCID: VC5233288
InChI: InChI=1S/C21H25N3O2S/c1-23-12-6-9-20(23)21(24-13-4-5-14-24)16-22-27(25,26)19-11-10-17-7-2-3-8-18(17)15-19/h2-3,6-12,15,21-22H,4-5,13-14,16H2,1H3
SMILES: CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4
Molecular Formula: C21H25N3O2S
Molecular Weight: 383.51

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide

CAS No.: 1049393-27-2

Cat. No.: VC5233288

Molecular Formula: C21H25N3O2S

Molecular Weight: 383.51

* For research use only. Not for human or veterinary use.

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide - 1049393-27-2

Specification

CAS No. 1049393-27-2
Molecular Formula C21H25N3O2S
Molecular Weight 383.51
IUPAC Name N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]naphthalene-2-sulfonamide
Standard InChI InChI=1S/C21H25N3O2S/c1-23-12-6-9-20(23)21(24-13-4-5-14-24)16-22-27(25,26)19-11-10-17-7-2-3-8-18(17)15-19/h2-3,6-12,15,21-22H,4-5,13-14,16H2,1H3
Standard InChI Key CKSOOYMBUKGUKR-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide is C22H27N3O2S, yielding a molecular weight of 397.53 g/mol. The structure comprises:

  • A naphthalene ring system substituted at the 2-position with a sulfonamide group (-SO2NH-).

  • An ethylamine linker (-CH2-CH2-) bridging the sulfonamide nitrogen to two heterocyclic moieties:

    • A pyrrolidin-1-yl group (five-membered saturated nitrogen ring).

    • A 1-methyl-1H-pyrrol-2-yl group (five-membered aromatic nitrogen ring with a methyl substituent).

Stereochemical considerations are critical, as the ethylamine linker’s two substituents create a chiral center. While specific enantiomeric data for this compound are unavailable, analogous structures like (R)-2-[2-(4-methylpiperidin-1-yl)ethyl]-1-(naphthalene-1-sulfonyl)pyrrolidine demonstrate the pharmacological significance of chirality in sulfonamide derivatives .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H27N3O2S
Molecular Weight397.53 g/mol
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors4 (SO2, NH, two tertiary amines)
Topological Polar Surface Area~76 Ų (estimated)

Synthesis and Structural Analogues

Structural Analogues and SAR Insights

Comparative analysis with PubChem entries reveals key structure-activity relationships (SAR):

  • Pyrrolidine vs. Piperidine: Replacement of piperidine (as in CID 10249573 ) with pyrrolidine reduces ring size, potentially enhancing conformational flexibility and target binding.

  • Naphthalene Positioning: Sulfonamide substitution at the naphthalene 1-position (CID 10249573 ) versus 2-position (target compound) alters steric and electronic interactions with biological targets.

  • Heterocyclic Diversity: The 1-methylpyrrole group introduces aromaticity and π-stacking potential, distinguishing it from simpler alkylamine derivatives like CID 76335729 .

Pharmacological Profile and Mechanism of Action

Putative Biological Targets

Sulfonamides are renowned for their enzyme inhibitory properties, particularly targeting carbonic anhydrases, kinases, and proteases. The dual heterocyclic moieties in this compound suggest affinity for:

  • G Protein-Coupled Receptors (GPCRs): Pyrrolidine and pyrrole motifs are prevalent in GPCR ligands, such as antipsychotics and antihistamines.

  • Kinases: The naphthalene-sulfonamide scaffold is a hallmark of kinase inhibitors (e.g., Vemurafenib), where the planar aromatic system interacts with ATP-binding pockets .

Table 2: Comparative Pharmacological Data of Analogues

CompoundTargetIC50/EC50Source
VU0155072 (Sigma-Aldrich SML2714 )Phospholipase C0.8 µMIn vitro assays
PHA-665752 hydrate c-Met kinase9 nMCancer cell models
CID 76335729 UncharacterizedN/APubChem

ADME/Toxicity Predictions

  • Absorption: High logP (~3.5 estimated) suggests good membrane permeability but potential P-glycoprotein efflux.

  • Metabolism: Pyrrolidine rings are susceptible to CYP450-mediated oxidation, likely producing N-oxides or hydroxylated metabolites.

  • Toxicity: Structural alerts include the sulfonamide group (risk of hypersensitivity) and the methylpyrrole (potential genotoxicity if metabolized to electrophilic intermediates).

Future Research Directions

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.

  • Enantiomeric Resolution: Separation of R/S enantiomers to evaluate chiral effects on potency and toxicity.

  • Prodrug Development: Esterification of the sulfonamide group to improve oral bioavailability.

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